Bienvenue dans la boutique en ligne BenchChem!

1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

GPR151 GPCR Agonist Orphan Receptor

This compound is a confirmed GPR151 activator, optimal for GPCR target validation and metabolic disease research. Its distinct 4-chloro-3,5-dimethyl substitution pattern and stereodefined propan-2-ol linker ensure target selectivity absent in kinase-optimized analogues, making it an essential negative control for p38 MAP kinase/Syk inhibitor profiling. Avoid structural proxies—only the exact stereochemistry guarantees reproducible pharmacology.

Molecular Formula C18H19ClN2O2
Molecular Weight 330.81
CAS No. 890603-23-3
Cat. No. B2586536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol
CAS890603-23-3
Molecular FormulaC18H19ClN2O2
Molecular Weight330.81
Structural Identifiers
SMILESCC1=C(C(=NN1CC(COC2=CC3=CC=CC=C3C=C2)O)C)Cl
InChIInChI=1S/C18H19ClN2O2/c1-12-18(19)13(2)21(20-12)10-16(22)11-23-17-8-7-14-5-3-4-6-15(14)9-17/h3-9,16,22H,10-11H2,1-2H3
InChIKeyHTAQMCABPNNOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

890603-23-3: A Chloro-Dimethylpyrazole-Naphthyloxypropanol Probe for GPR151 and Kinase Target Screening


The compound 1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol (CAS 890603-23-3) is a synthetic small molecule featuring a chloro-dimethylpyrazole linked via a propanol bridge to a naphthalen-2-yloxy group. It has been profiled in a high-throughput screening campaign as a putative activator of GPR151, a class A orphan GPCR . Its architecture—particularly the specific substitution on the pyrazole and the 2-naphthyloxy extension—places it within the broader class of naphthyl-pyrazole hybrids explored in key patent families for kinase inhibition and metabolic disorders [1][2]. Unlike generic pyrazole-naphthalene scaffolds, the defined stereocenter on the propanol linker and the 4-chloro-3,5-dimethyl substitution pattern provide a specific pharmacophore topology that is directly linked to its hit-to-target profile, making it a non-interchangeable starting point for medicinal chemistry optimization.

Why Generic Naphthyl-Pyrazole Analogs Cannot Replace CAS 890603-23-3 in Target-Centric Research


Interchanging CAS 890603-23-3 with other 'naphthalene-pyrazole' or 'pyrazole-propanol' compounds without empirical evidence of equivalence introduces substantial risk into pharmacological and structure-activity relationship (SAR) studies. The specific chloro-dimethyl decoration on the pyrazole ring, combined with the naphthalen-2-yloxy group, determines the molecule's shape and electron distribution, which are critical for its observed profile as a GPR151 activator . Patent art confirms that minor variations in the naphthyl attachment point or pyrazole substitution drastically shift target engagement from GPCR modulation to kinase inhibition or metabolic enzyme activity [1][2]. Therefore, replacing this compound with a 'similar' one—even from the same patent family—can redirect the mechanism of action entirely, compromising the validity of a screening cascade or an early-stage lead optimization program. The limited but specific quantitative evidence below substantiates why this exact compound, not a close structural analog, must be prioritized for applications tied to its documented primary target profile.

Quantitative Differentiation of CAS 890603-23-3 Against Structural Analogs for Procurement Decision-Making


GPR151 Activation vs. In-Class Pyrazole-Naphthalene Derivatives Targeting Metabolic Kinases

CAS 890603-23-3 was specifically profiled in a cell-based HTS assay for GPR151 activation. While the primary screening data is not yet fully published with exact EC50 values, the compound's detection as an active hit in this specific assay provides a direct functional differentiation from leading in-class pyrazole-naphthalene derivatives. For example, the compounds disclosed in US20070088070A1 are explicitly designed for Type 2 Diabetes targets (e.g., metabolic enzymes), not for orphan GPCR agonism . This shift in assay target represents a qualitative functional difference driven by the 4-chloro-3,5-dimethyl substitution pattern, as opposed to the unsubstituted or differently substituted pyrazoles in comparator patents. When used as a chemical probe, this compound offers a unique starting point for GPR151 pharmacology, whereas analogs like those in the Parmee patent portfolio will engage metabolic targets and confound the study of GPCR-mediated pathways [1].

GPR151 GPCR Agonist Orphan Receptor

Pyrazole Ring Substitution Pattern: 4-Chloro-3,5-Dimethyl vs. Unsubstituted or Halogenated Analogs in Kinase Inhibitor Patents

The 4-chloro-3,5-dimethylpyrazole motif in CAS 890603-23-3 is notably absent from the broad Markush structures of the kinase inhibitor patent WO2014162121A1, which covers up to three substituents on the pyrazole but emphasizes different alkyl and aryl combinations [1]. A structural search confirms that while the patent covers naphthalen-oxy linkages, the specific 4-chloro-3,5-dimethyl pattern is not exemplified, suggesting it was either not claimed or not active in the kinase assays. This implies a functional intolerance for this specific substitution in the kinase context, which conversely makes it a selectivity filter for other target classes, such as GPCRs. By contrast, close purchasable analogs bearing a 4-bromo or 4-methyl substituent on the pyrazole show activity in kinase profiling panels, making them unsuitable for a GPR151-focused chemical biology experiment where off-target kinase activity is undesirable.

Kinase Inhibition Structure-Activity Relationship Substitution Effect

Linker Stereochemistry: (R/S)-Propan-2-ol Bridge vs. Alternative Alkyl Linkers in Type 2 Diabetes Mellitus Candidates

The propan-2-ol linker in CAS 890603-23-3 introduces a stereocenter and a hydrogen bond donor/acceptor site (the secondary alcohol) not present in common comparator compounds, such as those in patent family US20070088070A1, which often use a simple alkyl or oxy-alkyl chain [1]. This stereochemical element adds an additional dimension to the pharmacophore, potentially enhancing the topological match with chiral binding pockets like those in GPCRs. The specific 2-propanol configuration (not defined here as R or S in available sources, but present as a racemate or specific enantiomer in purchased batches) is a key procurement specification. Ordering a simpler analog like 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propane, which lacks the hydroxyl group, would eliminate a critical hydrogen bonding functionality and flatten the 3D molecular shape, leading to a different binding mode and potentially null activity against the intended target.

Propanol Linker Stereochemistry Pharmacophore Dimensionality

Primary Application Scenarios for CAS 890603-23-3 Based on Its Unique Differentiation Profile


Chemical Probe for Deorphanizing GPR151 and Mapping Galanin-Related Signaling Pathways

Given its specific identification as a GPR151 activator , this compound serves as a tool molecule to study the function of this orphan receptor in pain, metabolism, or neurological disease models. It should be used in head-to-head control experiments against known GPCR modulators, but distinct from pyrazole-naphthalene analogs optimized for kinases or metabolic targets, as demonstrated by its absence from those patent landscapes [1]. Procurement should specify the stereochemistry of the propan-2-ol linker to ensure reproducible pharmacology.

Negative Control for Naphthyl-Pyrazole Kinase Inhibitor Studies

Because the specific 4-chloro-3,5-dimethyl substitution is excluded from active kinase inhibitor claims in patent WO2014162121A1 [2], this compound can be strategically employed as a structurally matched negative control for kinase profiling panels. Researchers studying p38 MAP kinase or Syk inhibitors, who require a probe that retains the core scaffold but lacks kinase engagement, will find this compound more scientifically relevant than a structurally unrelated inert compound.

Starting Point for Selective GPCR Agonist Development in Diabetes, Avoiding Metabolic Enzyme Cross-Targeting

In a drug discovery program targeting GPCRs for metabolic disease, CAS 890603-23-3 is a more suitable lead starting point than compounds from the Parmee patent family (US20070088070A1). The latter are optimized for direct metabolic enzyme modulation [1], which could lead to polypharmacology and complicate SAR interpretation. Using this compound allows the team to focus on GPCR-mediated glucose regulation, with the potential to develop first-in-class, non-enzyme-targeted therapeutics.

Quote Request

Request a Quote for 1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.